2H-1-Benzothiopyran-2-one, 3,4-dihydro-4,4-dimethyl-
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Overview
Description
4,4-Dimethylthiochroman-2-one is a sulfur-containing heterocyclic compound It is structurally related to chromones and thiochromones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylthiochroman-2-one can be achieved through various methods. One notable method involves the cyclization of benzenethiol with 1-bromo-3-methylbut-2-ene, followed by bromination . Another approach includes the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, leading to self-cyclization .
Industrial Production Methods: Industrial production often employs a one-pot synthesis method starting from bromobenzene. This method involves chlorosulfonation, reduction, etherization, and cyclization steps . The use of sodium chloride as a promoter in the chlorosulfonation step helps increase the yield .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylthiochroman-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thioethers.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,4-Dimethylthiochroman-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylthiochroman-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
4,4-Dimethylthiochroman-2-one can be compared with other sulfur-containing heterocycles such as:
Thiochromones: Known for their biological activities and structural similarity.
Benzothiopyrans: Exhibit similar chemical properties and applications.
Chromones: Widely studied for their medicinal properties.
Uniqueness: 4,4-Dimethylthiochroman-2-one stands out due to its specific structural features and the ease of its synthetic routes, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
91587-25-6 |
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Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4,4-dimethyl-3H-thiochromen-2-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)7-10(12)13-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
InChI Key |
USOPDSHQMBPHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)SC2=CC=CC=C21)C |
Origin of Product |
United States |
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